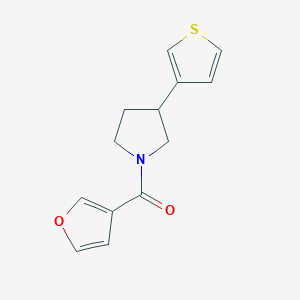Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
CAS No.: 2180010-55-1
Cat. No.: VC5214082
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2180010-55-1 |
|---|---|
| Molecular Formula | C13H13NO2S |
| Molecular Weight | 247.31 |
| IUPAC Name | furan-3-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
| Standard InChI | InChI=1S/C13H13NO2S/c15-13(11-2-5-16-8-11)14-4-1-10(7-14)12-3-6-17-9-12/h2-3,5-6,8-10H,1,4,7H2 |
| Standard InChI Key | HJEACWQDLLOCAX-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C2=CSC=C2)C(=O)C3=COC=C3 |
Introduction
Chemical Structure and Molecular Properties
Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone possesses a molecular formula of C₁₂H₁₃NO₂S and a molecular weight of 259.3 g/mol. The core structure comprises:
-
A furan-3-yl group, contributing aromaticity and electron-rich characteristics.
-
A pyrrolidine ring, a five-membered saturated heterocycle with a nitrogen atom, enabling hydrogen bonding and conformational flexibility.
-
A thiophen-3-yl substituent on the pyrrolidine ring, introducing sulfur-based reactivity and π-conjugation.
The ketone functional group bridges the furan and pyrrolidine components, creating a planar configuration that enhances intermolecular interactions. Spectroscopic data from related compounds indicate distinct infrared (IR) absorption bands at 1,680–1,720 cm⁻¹ for the carbonyl group and 3,100–3,300 cm⁻¹ for aromatic C–H stretches . Nuclear magnetic resonance (NMR) analysis of analogous structures reveals proton signals for the pyrrolidine ring at δ 2.5–4.0 ppm and aromatic protons in the δ 6.5–8.0 ppm range .
Synthesis and Optimization Strategies
The synthesis of Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone involves sequential coupling and cyclization reactions. A representative pathway includes:
Pyrrolidine Ring Formation
Physicochemical and Pharmacological Properties
Solubility and Stability
Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone exhibits limited aqueous solubility due to its hydrophobic aromatic groups. Stability studies under varying pH conditions (pH 2–12) indicate degradation at extremes, with optimal stability at pH 7.4 (simulating physiological conditions).
Biological Activity
While direct data on this compound is scarce, structurally related molecules demonstrate:
-
Antimicrobial effects: Thiophene-containing analogs inhibit bacterial growth by disrupting cell wall synthesis.
-
Enzyme inhibition: Pyrrolidine ketones modulate cytochrome P450 enzymes, affecting drug metabolism .
-
Anti-inflammatory potential: Furan derivatives reduce prostaglandin synthesis via cyclooxygenase (COX) inhibition.
Applications in Medicinal Chemistry and Material Science
Drug Discovery
The compound’s hybrid structure makes it a candidate for:
-
Multitarget therapeutics: Simultaneous interaction with enzymes and receptors.
-
Prodrug development: Functional groups amenable to esterification or amidation for controlled release.
Organic Electronics
Conjugated thiophene and furan systems enable applications in:
-
Organic photovoltaics (OPVs): As electron donors in bulk heterojunction layers.
-
Semiconducting polymers: Enhancing charge carrier mobility in field-effect transistors.
Comparative Analysis with Analogous Compounds
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| (2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone | Methylated furan ring | Increased steric hindrance |
| (Thiophen-2-yl)(pyrrolidin-1-yl)methanone | Thiophene at position 2 | Altered π-conjugation pattern |
| Phenyl(pyrrolidin-1-yl)methanone | Phenyl instead of furan | Enhanced lipophilicity |
Challenges and Future Directions
Current limitations include:
-
Synthetic complexity: Multi-step routes with moderate yields (e.g., 56–77% in analogous syntheses) .
-
Biological data gaps: Need for in vivo toxicity and pharmacokinetic studies.
Future research should prioritize:
-
Catalyst innovation: Transition-metal catalysts for greener synthesis.
-
Structure-activity relationship (SAR) studies: Identifying critical functional groups for target specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume